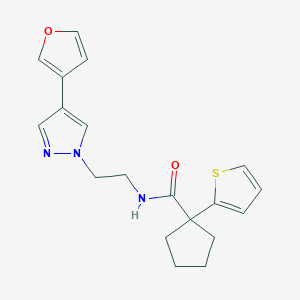

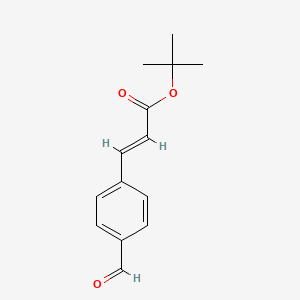

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may interact with each other through pi-pi stacking interactions, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the furan, pyrazole, and thiophene rings are aromatic and could undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed synthetic routes for creating various heterocyclic compounds starting from chalcones, which are known for their pharmacological significance. These synthetic pathways lead to the formation of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazoles, among others. The structural elucidation of these compounds is achieved through elemental analysis and spectroscopic methods such as FTIR, MS, and NMR spectra. The synthesis of these compounds opens avenues for exploring their biological activities, including antimicrobial and anticancer properties (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antimicrobial and Anticancer Activities

The synthesized heterocyclic derivatives have been evaluated for their biological activities. Some of the compounds exhibit significant antimicrobial properties against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Furthermore, certain compounds demonstrate high cytotoxicity against cancer cell lines, such as the MCF-7 breast cancer cell line, indicating their potential as anticancer agents. These findings suggest that the synthesized compounds could serve as lead molecules for the development of new therapeutic agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antioxidative Properties

Heterocyclic compounds derived from the Maillard reaction, including pyrroles and furans, have been studied for their antioxidative activities. These compounds effectively inhibit hexanal oxidation, showcasing their potential as antioxidants. The addition of various functional groups to these heterocyclic rings can significantly influence their antioxidative activity, providing insights into the design of novel antioxidants (Kenichi Yanagimoto, Kwang-geun Lee, H. Ochi, T. Shibamoto, 2002).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-18(19(6-1-2-7-19)17-4-3-11-25-17)20-8-9-22-13-16(12-21-22)15-5-10-24-14-15/h3-5,10-14H,1-2,6-9H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHUTYTXWDXBKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)

![5-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyrazine-2-carboxamide](/img/structure/B2399596.png)

![2,5-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2399599.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2399600.png)

![N-[cyano(2-fluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B2399602.png)